

Application Notes and Protocols for the Analysis of AMOZ in Poultry

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Compound of Interest

Compound Name: Amoz

Cat. No.: B029683

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Introduction

Amoz (3-amino-2-oxazolidinone) is the protein-bound metabolite of the nitrofurantoin antibiotic furaltadone. Due to concerns about the carcinogenic potential of nitrofurantoin residues in food products of animal origin, the use of furaltadone in food-producing animals, including poultry, is prohibited in many countries, including the European Union. Regulatory monitoring of nitrofurantoin residues is therefore essential to ensure food safety. The analysis of **AMOZ** is challenging due to its bound nature, requiring a hydrolysis step to release it from tissue proteins, followed by derivatization to form a stable derivative suitable for chromatographic analysis.

This document provides detailed application notes and protocols for the sample preparation and analysis of **AMOZ** in poultry tissues (muscle, liver) and eggs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary protocol described is based on a validated method according to Regulation (EU) 2021/808, ensuring high standards of accuracy and reliability.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance characteristics of different sample preparation techniques for the analysis of **AMOZ** in poultry. This allows for a direct comparison of their

efficiency and sensitivity.

| Parameter | Method 1: LLE & SPE | Method 2: QuEChERS | Method 3: Accelerated Solvent Extraction (ASE) |
|-----------------------------------|---|--|--|
| Matrix | Poultry Muscle, Liver, Eggs | Poultry Muscle | Poultry Eggs |
| Extraction | Vortex-assisted Liquid-Liquid Extraction (LLE) | Acetonitrile extraction with salting out | Pressurized liquid extraction |
| Cleanup | Solid-Phase Extraction (SPE) | Dispersive SPE (d-SPE) | In-cell cleanup |
| Derivatizing Agent | 2-Nitrobenzaldehyde (2-NBA) | 2-Nitrobenzaldehyde (2-NBA) | 2-Nitrobenzaldehyde (2-NBA) |
| Recovery (%) | 83 - 120% [1] | Data not available | Data not available |
| Limit of Detection (LOD) | Not explicitly stated, but CC α is reported | 0.05 - 0.1 $\mu\text{g/kg}$ | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated, but CC α is reported | 0.2 - 0.5 $\mu\text{g/kg}$ | Not explicitly stated |
| Decision Limit (CC α) | 0.27 - 0.35 $\mu\text{g/kg}$ [1] | Not applicable | Not applicable |
| Relative Standard Deviation (RSD) | Repeatability: 1.7 - 19.9%, Reproducibility: 1.9 - 25.7% [1] | < 20% | < 15% |

Experimental Protocols

Method 1: Validated Protocol using Liquid-Liquid Extraction and Solid-Phase Extraction

This protocol is based on a method validated according to Regulation (EU) 2021/808 for the determination of nitrofuran metabolites in animal tissues and eggs.[\[1\]](#)[\[2\]](#)

1. Sample Homogenization:

- Weigh 2.0 ± 0.1 g of homogenized poultry tissue (muscle or liver) or egg into a 50 mL polypropylene centrifuge tube.
- For egg samples, ensure shells are removed before homogenization.

2. Hydrolysis and Derivatization:

- Add 5 mL of 0.1 M HCl to the sample.
- Add 200 μ L of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
- Vortex for 1 minute.
- Incubate overnight (approximately 16 hours) at 37 °C in a shaking incubator.
 - Rapid Alternative: A rapid hydrolysis and derivatization can be performed using a thermostated ultrasonic bath at 80°C for 20 minutes with 0.5 M HCl.

3. Extraction:

- Allow the samples to cool to room temperature.
- Add 5 mL of ethyl acetate.
- Vortex vigorously for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean 15 mL polypropylene tube.
- Repeat the extraction step with another 5 mL of ethyl acetate, combining the organic layers.

4. Cleanup - Solid-Phase Extraction (SPE):

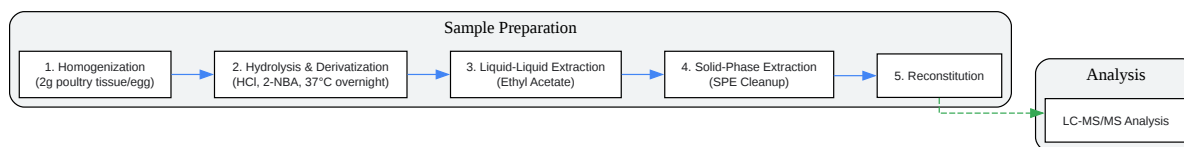
- Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.

- Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 1 mL of n-hexane and 1 mL of a mixture of 20 mM ammonium acetate and acetonitrile (90:10, v/v).
- Vortex for 30 seconds.
- Load the aqueous (lower) layer onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of water.
- Elute the analytes with 5 mL of methanol.
- Evaporate the eluate to dryness under nitrogen at 40 °C.
- Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

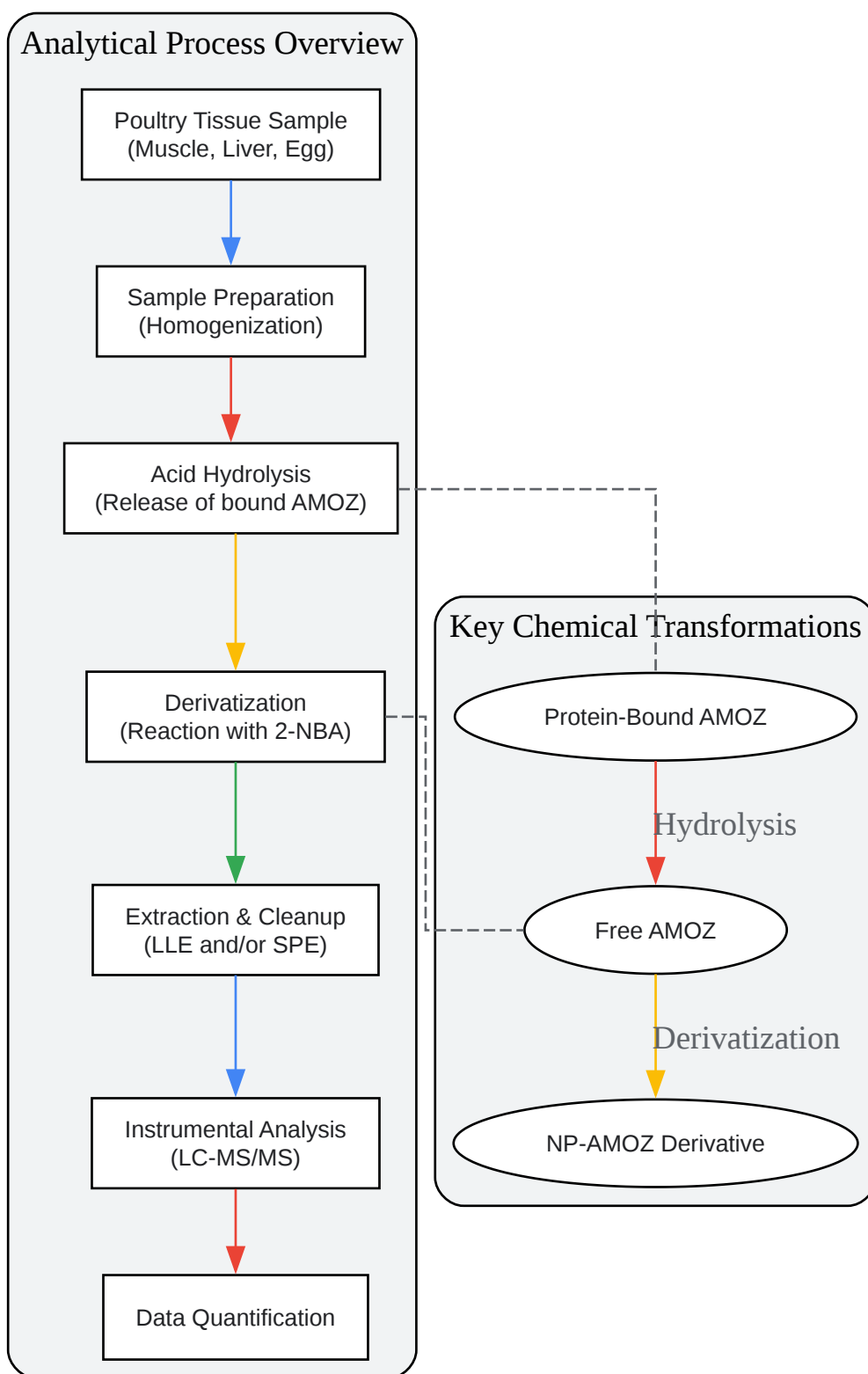
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
- Mobile Phase: Gradient elution with a mixture of ammonium acetate buffer and acetonitrile.
- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of the characteristic transitions for the derivatized **AMAZ** (NP-AMAZ).

Mandatory Visualization



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Caption: Experimental workflow for **AMOZ** analysis in poultry.



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Caption: Logical relationships in **AMOZ** analysis.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of AMOZ in Poultry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029683#sample-preparation-techniques-for-amoz-analysis-in-poultry]

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